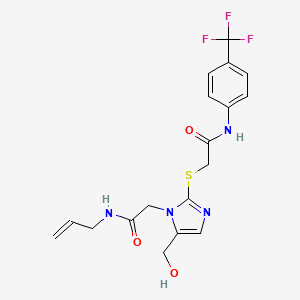

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Description

Historical Development of Functionalized Imidazole Chemistry

Imidazole, first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia, laid the foundation for heterocyclic chemistry. Early research focused on its aromatic stability and tautomeric properties, but the 20th century saw a shift toward functionalization for biomedical applications. The Debus-Radziszewski method enabled scalable synthesis, while later advancements introduced regioselective substitutions. For example, the development of cimetidine in the 1970s—a 2-substituted imidazole—revolutionized histamine receptor antagonism and underscored imidazole’s versatility in drug design.

Recent methodologies, such as metal-free acid-catalyzed oxidations and microwave-assisted cyclizations, have expanded access to disubstituted derivatives (e.g., 2,4-disubstituted imidazoles). These innovations reflect a broader trend toward precision in tailoring imidazole’s electronic and steric profiles for targeted bioactivity.

Table 1: Milestones in Functionalized Imidazole Chemistry

Significance of Trifluoromethyl-Containing Imidazole Derivatives

The trifluoromethyl (-CF₃) group enhances pharmacokinetic properties by improving metabolic stability, membrane permeability, and binding affinity through electron-withdrawing effects. For instance, 4-(trifluoromethyl)-1H-imidazole serves as a building block in covalent organic frameworks (COFs) for CO₂ capture and catalysis, demonstrating its utility beyond traditional medicinal chemistry. In drug design, CF₃-substituted imidazoles exhibit increased resistance to oxidative degradation, making them ideal for enzyme-active site interactions.

The synthesis of β-amino-α-trifluoromethyl alcohols via nucleophilic trifluoromethylation of imines highlights strategies to incorporate CF₃ into imidazole scaffolds. Such derivatives are pivotal in developing antiviral and anticancer agents due to their ability to modulate electronic environments without steric hindrance.

Emergence of Dual-Substituted Imidazole Compounds in Medicinal Chemistry

Dual-substituted imidazoles, featuring combinations like thioether-acetamide or hydroxymethyl-CF₃ groups, leverage synergistic effects for enhanced bioactivity. For example, 2-aryl-4-benzoyl-imidazoles demonstrate antiproliferative activity by interacting with multiple molecular targets. Similarly, patented 4(5)-substituted imidazoles exhibit selective α-receptor antagonism, underscoring the importance of strategic substitution patterns.

Table 2: Bioactive Dual-Substituted Imidazole Derivatives

| Compound Class | Substituents | Activity |

|---|---|---|

| 2-Aryl-4-benzoyl-imidazoles | Aryl, benzoyl | Antiproliferative |

| 4(5)-Substituted imidazoles | Alkyl, aryl | α-Receptor antagonism |

The integration of sulfur-containing moieties (e.g., thioacetamide) further augments redox modulation and metal coordination, expanding therapeutic potential.

Research Rationale for N-Allyl-2-(5-(Hydroxymethyl)-2-((2-Oxo-2-((4-(Trifluoromethyl)Phenyl)Amino)Ethyl)Thio)-1H-Imidazol-1-Yl)Acetamide Investigation

This compound combines three critical elements:

- Thioacetamide linkage : Enhances metal-binding capacity and oxidative stability.

- Trifluoromethyl group : Improves bioavailability and target selectivity.

- Hydroxymethyl substituent : Facilitates hydrogen bonding and solubility.

Structural analysis reveals potential interactions with enzymatic active sites, particularly those involving cysteine residues or transition metals. The allyl group may further confer conformational flexibility, optimizing binding kinetics. Current research aims to evaluate its efficacy against microbial pathogens and cancer cell lines, building on precedents like 2-((1H-imidazol-2-yl)thio)acetamide derivatives.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c1-2-7-22-15(27)9-25-14(10-26)8-23-17(25)29-11-16(28)24-13-5-3-12(4-6-13)18(19,20)21/h2-6,8,26H,1,7,9-11H2,(H,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFYOQHURSDIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that incorporates imidazole and various functional groups, suggesting potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of allyl amines with imidazole derivatives and subsequent modifications to introduce the hydroxymethyl and trifluoromethyl groups. The synthesis typically involves:

- Formation of Imidazole : Using Debus-Radziszewski reaction mechanisms.

- Substitution Reactions : Introducing the trifluoromethyl group via electrophilic aromatic substitution.

- Final Assembly : Coupling with acetamide derivatives to yield the final product.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives similar to this compound. For instance, Jain et al. demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis using disc diffusion methods. The Minimum Inhibitory Concentration (MIC) values for some compounds were as low as 0.002 µg/mL against E. coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2a | 0.012 | S. aureus |

| 2b | 0.003 | B. subtilis |

| 2c | 0.003 | E. coli |

Cytotoxicity and Antiproliferative Effects

Research has indicated that compounds containing hydroxymethyl groups can induce antiproliferative effects in mammalian cells, potentially through the inhibition of topoisomerase II . The biological activity of N-allyl derivatives has been compared to known anticancer agents, showing promise in inhibiting cancer cell proliferation.

The proposed mechanism for the biological activity of N-allyl derivatives involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit critical enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The hydrophobic characteristics of the trifluoromethyl group may enhance membrane penetration, leading to cell lysis.

- Interference with DNA Replication : Similar compounds have shown potential in targeting DNA replication machinery, which may explain their cytotoxic effects on cancer cells.

Case Studies

- Antibacterial Screening : In a study by Narasimhan et al., various imidazole derivatives were screened for antibacterial activity, revealing that certain substitutions significantly enhance efficacy against resistant strains .

- Anticancer Evaluation : A study focusing on hydroxymethyl-substituted benzopsoralens demonstrated that these compounds could effectively inhibit cancer cell growth through topoisomerase inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines. The introduction of trifluoromethyl groups has been associated with enhanced biological activity, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial properties. The specific structure of this compound suggests potential efficacy against bacterial and fungal pathogens. Research indicates that modifications to the imidazole moiety can significantly enhance antimicrobial activity, which may be applicable in treating infections resistant to conventional antibiotics .

Neurological Applications

The imidazole scaffold has been implicated in neurological drug design, particularly for conditions such as Alzheimer's disease. Compounds that act on neurotransmitter receptors or inhibit enzymes involved in neurodegeneration are of particular interest. The unique structural features of this compound may provide a basis for developing novel treatments for neurodegenerative disorders .

Synthesis and Optimization

The synthesis of N-allyl derivatives has been explored extensively in medicinal chemistry due to their varied biological activities. Techniques such as high-throughput screening have been employed to optimize the synthesis of compounds like this compound, allowing researchers to identify lead compounds with desirable pharmacological profiles .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective drugs. SAR studies involving derivatives of N-allyl compounds have provided insights into how modifications can enhance potency and selectivity against target diseases, guiding future research directions .

Comparative Analysis with Existing Drugs

Comparative studies have shown that compounds similar to N-allyl derivatives exhibit enhanced efficacy compared to standard treatments such as 5-fluorouracil in certain cancer types. These findings suggest that further investigation could lead to the development of more effective therapeutic agents with fewer side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound X belongs to a class of imidazole-acetamide derivatives, which are often explored for their pharmacological properties. Below is a systematic comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Core Structural Analogues

2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones (e.g., Compounds 5a–n) :

Synthesized via nucleophilic substitution of methylthio groups in 2-(methylthio)-1H-imidazol-5(4H)-ones with secondary amines. Unlike Compound X , these lack the hydroxymethyl group and trifluoromethylphenyl substituent, resulting in reduced hydrophilicity and electron-withdrawing effects. Microwave-assisted synthesis (MW) improved yields (70–85%) compared to traditional methods .- 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-phenylacetamides (e.g., Compound 1.7): These derivatives feature a thiazole-isoindoline scaffold instead of an imidazole core.

Functional Group Variations

*LogP values are theoretical estimates based on substituent contributions.

Pharmacological Implications

- Trifluoromethyl Group: The -CF₃ group in Compound X enhances metabolic stability and membrane permeability compared to nitro (-NO₂) or methylthio (-SMe) groups in analogues .

- Hydroxymethyl vs.

- Thioether Linkage : The thioether bridge in Compound X may confer redox-sensitive properties, unlike the stable thiazole rings in Compound 1.7 .

Research Findings and Limitations

- Synthetic Challenges : While Compound X shares synthetic pathways with imidazole derivatives (e.g., nucleophilic substitutions), its trifluoromethylphenyl and hydroxymethyl groups require precise regioselective reactions, which may lower yields compared to simpler analogues .

- Biological Data Gap : Direct biological data for Compound X are unavailable in the reviewed literature. However, analogues like 5a–n and 1.7 demonstrate antimicrobial and anticancer activities, suggesting Compound X could be optimized for similar targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetamide derivatives containing imidazole and thioether moieties, such as the target compound?

- Methodological Answer : A common approach involves reacting thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of a base like potassium carbonate. The reaction is typically refluxed in polar solvents (e.g., ethanol or acetic acid) for 3–5 hours, monitored by TLC, and purified via recrystallization . For hydroxymethyl-substituted imidazoles, intermediates like 3-formyl-1H-indole-2-carboxylic acid are condensed with aminothiazolones under acidic conditions .

Q. How are reaction intermediates and final products characterized in such syntheses?

- Methodological Answer : TLC is used for real-time monitoring of reaction progress. Final products are characterized via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. Recrystallization from solvents like ethanol, acetic acid, or DMF/acetic acid mixtures ensures purity .

Q. What solvents and conditions are optimal for recrystallizing imidazole-acetamide hybrids?

- Methodological Answer : Ethanol is frequently used for recrystallization due to its ability to dissolve polar intermediates while precipitating pure products. For more complex derivatives, mixed solvents like DMF/acetic acid (e.g., 1:1 v/v) improve crystal formation .

Advanced Research Questions

Q. How can researchers optimize yields when synthesizing trifluoromethylphenyl-substituted acetamides?

- Methodological Answer : Yields are highly sensitive to stoichiometry and reaction time. For example, using a 1.1:1 molar ratio of aldehyde to aminothiazolone in acetic acid under reflux (3–5 hours) minimizes side reactions like over-oxidation . Introducing trifluoromethyl groups may require inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. What strategies resolve contradictory data in reaction mechanisms for thioether-linked imidazoles?

- Methodological Answer : Discrepancies in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed via isotopic labeling (e.g., ³⁵S) or computational modeling (DFT) to track sulfur participation. Comparative studies with analogs lacking the thioether group can isolate its role .

Q. How are structure-activity relationships (SAR) evaluated for imidazole-acetamide derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing trifluoromethyl with nitro or methoxy groups) and testing biological activity (e.g., enzyme inhibition assays). Molecular docking against target proteins (e.g., COX-1/2) helps identify critical binding interactions .

Q. What computational methods predict the bioavailability of this compound?

- Methodological Answer : ADMET properties are modeled using software like SwissADME or Schrödinger’s QikProp. Key parameters include logP (lipophilicity), PSA (polar surface area), and H-bond donors/acceptors. The hydroxymethyl and trifluoromethyl groups may enhance solubility and metabolic stability .

Q. How can researchers mitigate byproduct formation during the allylation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.